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An In-depth Technical Guide to the Binding Affinity of SYBR Green II for ssDNA vs. RNA

Introduction
SYBR Green II is a highly sensitive, asymmetrical cyanine dye used for the fluorescent

detection of nucleic acids.[1][2] Unlike its predecessor, SYBR Green I, which preferentially

binds to double-stranded DNA (dsDNA), SYBR Green II is optimized for the staining of single-

stranded DNA (ssDNA) and, most notably, Ribonucleic acid (RNA).[1][3] This makes it an

invaluable tool for applications requiring the sensitive detection of RNA in electrophoretic gels,

such as Northern blotting, viroid RNA detection, and single-strand conformation polymorphism

(SSCP) analysis. This guide provides a detailed technical overview of SYBR Green II's binding

characteristics, quantitative performance, and experimental considerations for researchers,

scientists, and professionals in drug development.

Core Binding Characteristics and Affinity
SYBR Green II's utility stems from its distinct interaction with different nucleic acid structures.

While not entirely selective for one type, its fluorescence properties are significantly modulated

by the target molecule.

Primary Targets: The dye is engineered for optimal fluorescence with RNA and ssDNA.

Binding Affinity: SYBR Green II exhibits a high binding affinity for RNA, which is reported to

be greater than that of the conventional stain, ethidium bromide. Its binding efficiency to

single-stranded nucleic acids is approximately double that of its binding to double-stranded

DNA.
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Fluorescence Mechanism: Like other SYBR dyes, SYBR Green II has a low intrinsic

fluorescence in its unbound state. Upon binding to nucleic acids, it undergoes a

conformational change that leads to a dramatic increase in its fluorescence quantum yield.

This property results in a high signal-to-noise ratio, as background fluorescence from

unbound dye is negligible, eliminating the need for destaining steps.

A crucial aspect of SYBR Green II's performance with ssDNA is its dependence on nucleotide

composition. Research has shown that the dye's staining efficiency is poor for homopyrimidines

and for ssDNA sequences composed solely of adenine and cytosine. However, it emits strong

fluorescence when the ssDNA can form potential Watson-Crick base pairs (containing both

guanine and cytosine, or both adenine and thymine), suggesting that the secondary structure

of the ssDNA plays a significant role in the binding and fluorescence mechanism.

Quantitative Data Presentation
The performance of SYBR Green II is best understood through its quantitative fluorescence

and detection sensitivity metrics. The tables below summarize these key parameters.

Table 1: Fluorescence Quantum Yield
Analyte

Fluorescence Quantum
Yield

Comparative Notes

RNA ~0.54

Over 7 times greater than the

RNA/ethidium bromide

complex (~0.07).

dsDNA ~0.36

Lower than with RNA,

indicating a preference for

single-stranded structures.

ssDNA
Not explicitly quantified, but

optimized for high sensitivity.

Staining is highly dependent

on nucleotide composition and

potential secondary structure.

Table 2: Detection Sensitivity in Gels
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Nucleic Acid Gel Type Illumination
Detection Limit
(per band)

RNA / ssDNA

Non-denaturing

Agarose or

Polyacrylamide

254 nm epi-

illumination
100 pg

RNA / ssDNA

Non-denaturing

Agarose or

Polyacrylamide

300 nm

transillumination
500 pg

RNA

Denaturing Agarose-

Formaldehyde or

Polyacrylamide-Urea

254 nm epi-

illumination
1.0 ng

RNA

Denaturing Agarose-

Formaldehyde or

Polyacrylamide-Urea

300 nm

transillumination
~4.0 ng

ss Nucleic Acid

Standard Agarose

Minigel (Ethidium

Bromide for

comparison)

300 nm

transillumination
~1.5 ng

Visualization of Workflows and Binding Logic
Experimental Workflow: Post-Staining of RNA Gels
The following diagram outlines the standard procedure for staining nucleic acid gels with SYBR
Green II after electrophoresis.
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SYBR Green II Post-Staining Workflow

Gel Electrophoresis

Staining

Visualization

1. Run RNA Sample on
Agarose or Polyacrylamide Gel

2. Prepare 1:5,000 to 1:10,000
SYBR Green II in TBE Buffer (pH 7.5-8.0)

Gel is ready

3. Incubate Gel in Staining Solution
for 10-40 min at RT, Protected from Light

4. Illuminate Gel with UV Light
(254 nm or 300 nm)

Staining complete

5. Document Results
(No Destaining Required)

Click to download full resolution via product page

Caption: Standard post-electrophoresis staining protocol.

Logical Relationship: SYBR Green II Binding and
Fluorescence
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This diagram illustrates the preferential binding and resulting fluorescence intensity of SYBR
Green II with different nucleic acid targets.

Inputs

Fluorescence Output

SYBR Green II
(Low Intrinsic Fluorescence)

RNA ssDNA dsDNA

High Fluorescence
(Quantum Yield: ~0.54)

Binds with
high affinity

Sequence-Dependent
Fluorescence

Binding is
composition-dependent

Moderate Fluorescence
(Quantum Yield: ~0.36)

Binds with
lower efficiency

Click to download full resolution via product page

Caption: SYBR Green II fluorescence depends on the nucleic acid target.

Experimental Protocols
Accurate and sensitive detection with SYBR Green II requires adherence to optimized

protocols. The post-staining method is generally recommended for maximal sensitivity.

Post-Staining Protocol (Recommended)
Electrophoresis: Perform electrophoresis on non-denaturing or denaturing (agarose-

formaldehyde or polyacrylamide-urea) gels using standard procedures.

Prepare Staining Solution:
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Dilute the 10,000X SYBR Green II stock solution in a suitable buffer (e.g., TBE). The

container should be plastic, as the dye may adsorb to glass.

For non-denaturing gels, use a 1:10,000 dilution.

For denaturing agarose-formaldehyde gels, a 1:5,000 dilution may yield better results.

Crucially, ensure the final pH of the staining solution is between 7.5 and 8.0 for optimal

performance.

Staining:

Place the gel in a suitable container and add enough staining solution to completely

submerge it.

Agitate gently at room temperature for 10-40 minutes, protecting the solution from light.

The optimal time depends on gel thickness and composition.

Visualization:

No destaining is required.

Illuminate the gel using a 300 nm UV transilluminator or, for greater sensitivity, a 254 nm

epi-illuminator. A photographic filter designed for SYBR Green is recommended for

documentation.

Pre-Staining Protocol (Alternative)
While possible, pre-staining may reduce sensitivity and affect nucleic acid mobility.

Prepare the molten agarose gel solution as per standard protocols.

Just before pouring the gel, while the solution is as cool as possible, add SYBR Green II to a

final dilution of 1:10,000 and mix thoroughly. Do not heat or microwave the dye.

Cast the gel, load samples, and run electrophoresis as usual.

Key Experimental Considerations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b12393867?utm_src=pdf-body
https://www.benchchem.com/product/b12393867?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Denaturants: The fluorescence of the RNA/SYBR Green II complex is not quenched by the

presence of urea or formaldehyde, eliminating the need to wash gels prior to staining.

Downstream Applications: Staining with SYBR Green II is compatible with Northern blotting.

However, it is recommended to include 0.1%–0.3% SDS in the prehybridization and

hybridization buffers to ensure the dye is removed from the nucleic acid.

Safety and Disposal: SYBR Green II binds to nucleic acids and should be handled as a

potential mutagen. The DMSO stock solution facilitates the entry of organic molecules into

tissues, so double gloves are strongly recommended. Used staining solutions should be

treated with activated charcoal before disposal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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